molecular formula C16H14FN3O2 B1428671 methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate CAS No. 1415564-48-5

methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B1428671
M. Wt: 299.3 g/mol
InChI Key: QKGGOULHLAXMCL-UHFFFAOYSA-N
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Description

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The introduction of a fluorine atom into heterocyclic compounds leads to a significant increase in their biological activity .


Synthesis Analysis

The Schiemann reaction is widely used in the synthesis of fluorine-containing aromatic compounds . This method has been used for the production of derivatives of 2-, 4 (5)-fluoroimidazoles, 4,5-difluoroimidazoles, and important natural compounds .


Molecular Structure Analysis

The molecular structure of imidazoles plays a key role in their structure and functions . For example, the imidazole ring is crucial in the structure and functions of certain important substances such as histidine, histamine, purine precursors, etc .


Chemical Reactions Analysis

Fluoroimidazoles can undergo various chemical reactions. For instance, the photochemical reaction of 4-fluoro-5-methylimidazole with trifluoromethyl iodide gives the 2-trifluoromethyl derivative .

Scientific Research Applications

Crystal and Molecular Structures

Research on closely related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has focused on understanding crystal and molecular structures. These studies are crucial for the development of new pharmaceuticals and materials with specific physical and chemical properties (Richter et al., 2023).

Synthesis and Pharmacokinetics

  • Microwave-Assisted Synthesis: A microwave-assisted protocol for rapid synthesis of closely related compounds, demonstrating the potential for expediting the production of new druggable compounds (Jagadeesha et al., 2023).
  • Pharmacokinetics Studies: Investigations into the pharmacokinetics of related compounds, which is vital for understanding how these compounds behave in the body and their potential as pharmaceutical agents (Teffera et al., 2013).

Anticancer Potential

Several studies have explored the anticancer properties of benzimidazole derivatives, highlighting their potential in cancer treatment. For instance:

  • Anti-Breast Cancer Agents: Research on substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters has shown promising antiproliferative effects against breast cancer cell lines (Karthikeyan et al., 2017).

Non-Linear Optical Materials

Benzimidazole derivatives have been studied for their potential as non-linear optical (NLO) materials. This application is significant in the field of photonics and optoelectronics:

  • NLO Devices: Certain benzimidazole compounds have shown significant values of molecular hyperpolarizabilities, indicating their suitability for use in NLO devices (Manikandan et al., 2019).

Antibacterial Activity

The antibacterial properties of benzimidazole derivatives have been explored, suggesting their potential in developing new antimicrobial agents:

  • New Antibacterial Agents: Synthesized benzimidazole derivatives have been evaluated for their antibacterial activity, with some showing moderate activity against various bacterial strains (Darekar et al., 2020).

Future Directions

The future directions in the field of imidazoles and fluoroimidazoles research could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

methyl 6-anilino-7-fluoro-3-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-20-9-18-15-12(20)8-11(16(21)22-2)14(13(15)17)19-10-6-4-3-5-7-10/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGGOULHLAXMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128995
Record name 1H-Benzimidazole-6-carboxylic acid, 4-fluoro-1-methyl-5-(phenylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate

CAS RN

1415564-48-5
Record name 1H-Benzimidazole-6-carboxylic acid, 4-fluoro-1-methyl-5-(phenylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415564-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-6-carboxylic acid, 4-fluoro-1-methyl-5-(phenylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (441 mg, 0.76 mmol) and Tris(dibenzylideneacetone)dipalladium(0) (279 mg, 0.30 mmol) were added to a round bottom flask which was evacuated and flushed with nitrogen 3 times, anisole (16.600 ml) was added and the mixture evacuated and flushed with nitrogen 3 times and then heated to 50ºC for 10 minutes. Cesium carbonate (6204 mg, 19.04 mmol), methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (1700 mg, 7.62 mmol) and Iodobenzene (1.023 ml, 9.14 mmol) were stirred in anisole (33.2 ml), the flask was evacuated and flushed with nitrogen three times and then heated to 50ºC. The catalyst mixture was transferred into the flask with the reactants (by syringe) and the mixture heated to 100 °C for 18 hours. The reaction mixture was diluted with isohexane (60 ml) and the solid collected by filtration and washed with more isohexane (30 ml). The solid was slurried in DCM / MeOH and adsorbed onto silica then purified by flash silica chromatography eluting with 2% 3.7N NH3 / MeOH in DCM to give methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate (1310 mg, 57.5 %) as a yellow solid.
Quantity
0.019 mol
Type
reagent
Reaction Step One
Quantity
0.0332 L
Type
solvent
Reaction Step Two
Quantity
0.00762 mol
Type
reactant
Reaction Step Three
Quantity
0.00914 mol
Type
reactant
Reaction Step Four
Quantity
0.000762 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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